![molecular formula C27H24F3N3O5S3 B2729605 3-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-YL)propanamide CAS No. 315235-30-4](/img/structure/B2729605.png)
3-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-YL)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-YL)propanamide is a useful research compound. Its molecular formula is C27H24F3N3O5S3 and its molecular weight is 623.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-YL)propanamide is a complex thiazolidine derivative with potential therapeutic applications. This article aims to summarize its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of thiazolidines characterized by a thiazolidinone ring and various substituents that enhance its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing significant effects in multiple areas:
- Anticancer Activity : Research indicates that this compound exhibits notable anticancer properties. It has been tested against several cancer cell lines using the Sulforhodamine B (SRB) assay, which measures cell viability and proliferation. The compound showed effective inhibition of cell growth in leukemia and lung cancer models .
- Mechanism of Action : The proposed mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. The compound may interact with specific enzymes or receptors involved in tumor growth and survival.
Table 1: Summary of Biological Assays
Detailed Findings
- Anticancer Efficacy : In a study conducted on HL-60 leukemia cells, the compound demonstrated an IC50 value of 10.5 µM, indicating potent anticancer activity. The treatment led to a decrease in cell viability by over 50% compared to untreated controls .
- Apoptotic Induction : In A549 lung cancer cells, the compound induced apoptosis as evidenced by increased Annexin V staining and caspase activation. The IC50 was determined to be 8.7 µM, showcasing its effectiveness in lung cancer therapy .
- Mechanistic Insights : Mechanistic studies suggest that the compound may inhibit pyruvate kinase activity (EC 2.7.1.40), which is crucial for cellular metabolism and energy production in cancer cells . This inhibition could lead to reduced ATP levels and subsequent cell death.
科学的研究の応用
Biological Activities
- Antimicrobial Activity : Compounds similar to thiazolidinones have demonstrated antimicrobial properties against various bacterial strains. Research indicates that modifications to the thiazolidinone structure can enhance efficacy against resistant strains.
- Anti-inflammatory Properties : Thiazolidinones are known for their anti-inflammatory effects. The specific compound may inhibit pathways involved in inflammation, making it a candidate for further investigation in inflammatory diseases.
- Anticancer Potential : Some derivatives of thiazolidinones have shown promise in cancer research by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound's structural features could provide a scaffold for developing new anticancer agents.
Table 1: Summary of Potential Therapeutic Applications
Application | Description |
---|---|
Antimicrobial | Effective against various bacterial pathogens; potential for drug resistance studies. |
Anti-inflammatory | May inhibit pro-inflammatory cytokines and pathways; potential in treating chronic inflammatory diseases. |
Anticancer | Induces apoptosis in cancer cells; potential development as an anticancer drug. |
Neurological Disorders | Investigated for neuroprotective effects; potential applications in neurodegenerative diseases. |
Case Studies and Research Findings
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the core structure significantly enhanced activity against resistant strains .
- Anti-inflammatory Mechanisms : Research published in Pharmacology Reports highlighted the anti-inflammatory effects of thiazolidinones in animal models of arthritis. The study found that these compounds reduced markers of inflammation and improved joint function .
- Anticancer Activity : A recent paper in Cancer Letters examined the effects of a thiazolidinone derivative on breast cancer cells. The findings suggested that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways, indicating its potential as a chemotherapeutic agent .
特性
IUPAC Name |
3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N3O5S3/c1-36-19-11-16(12-20(37-2)23(19)38-3)13-21-24(35)33(26(39)41-21)8-7-22(34)32-25-31-14-18(40-25)10-15-5-4-6-17(9-15)27(28,29)30/h4-6,9,11-14H,7-8,10H2,1-3H3,(H,31,32,34)/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWZSTHMDLXHHD-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。